molecular formula C26H44N4O5S B10829614 2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Cat. No.: B10829614
M. Wt: 524.7 g/mol
InChI Key: BUIJBFHGUQJYSD-XZOQPEGZSA-N
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Description

BI 113823 is a selective and potent antagonist of the Bradykinin 1 receptor (B1R). This compound is highly soluble and exhibits a favorable pharmacokinetic profile, making it suitable for in vivo experiments. It is known for its high affinity for the human B1 receptor and negligible binding to the Bradykinin 2 receptor (B2R) .

Preparation Methods

The synthesis of BI 113823 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BI 113823 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BI 113823 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the Bradykinin 1 receptor and its role in various biological processes.

    Biology: Employed in studies investigating the role of the Bradykinin 1 receptor in inflammation, pain, and other physiological processes.

    Medicine: Explored as a potential therapeutic agent for conditions involving chronic inflammation, pain, and other related disorders.

    Industry: Utilized in the development of new drugs targeting the Bradykinin 1 receptor and related pathways

Mechanism of Action

BI 113823 exerts its effects by selectively binding to the Bradykinin 1 receptor, thereby blocking the binding of endogenous kinins. This inhibition prevents the activation of the signaling pathway that leads to increased intracellular calcium ion concentration and subsequent inflammatory responses. The compound does not exhibit significant binding to the Bradykinin 2 receptor, ensuring its selectivity and reducing off-target effects .

Comparison with Similar Compounds

BI 113823 is unique in its high selectivity and potency for the Bradykinin 1 receptor. Similar compounds include:

    BI-5832: A structurally similar compound used as a negative control in studies involving BI 113823. .

    Other Bradykinin 1 receptor antagonists: Various other compounds targeting the Bradykinin 1 receptor, but with differing selectivity, potency, and pharmacokinetic profiles.

BI 113823 stands out due to its favorable pharmacokinetic profile, high solubility, and potent activity, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C26H44N4O5S

Molecular Weight

524.7 g/mol

IUPAC Name

2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

InChI

InChI=1S/C26H44N4O5S/c1-20-16-24(34-6)17-21(2)26(20)36(32,33)28(4)14-15-35-19-25(31)29(5)22-8-7-9-23(18-22)30-12-10-27(3)11-13-30/h16-17,22-23H,7-15,18-19H2,1-6H3/t22-,23+/m0/s1

InChI Key

BUIJBFHGUQJYSD-XZOQPEGZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)[C@H]2CCC[C@H](C2)N3CCN(CC3)C)C)OC

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)C2CCCC(C2)N3CCN(CC3)C)C)OC

Origin of Product

United States

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